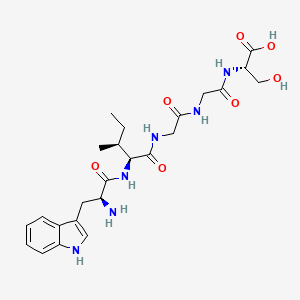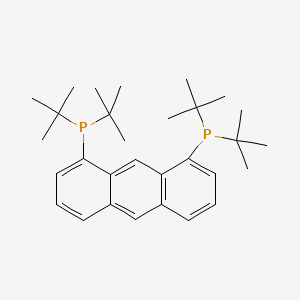![molecular formula C23H25ClN2 B14233235 N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627526-07-2](/img/structure/B14233235.png)
N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C23H25ClN2. This compound is characterized by the presence of a benzhydryl group, a chlorophenyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with 2-(2-chlorophenyl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine: A Schiff base ligand with similar structural features.
N-benzhydryl-2-chloroacetamide: Contains a benzhydryl group and a chlorophenyl group but differs in the backbone structure.
Uniqueness
N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
627526-07-2 |
|---|---|
Molecular Formula |
C23H25ClN2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H25ClN2/c24-22-14-8-7-9-19(22)15-16-25-17-18-26-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,23,25-26H,15-18H2 |
InChI Key |
PUFWVPBXIHZEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNCCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


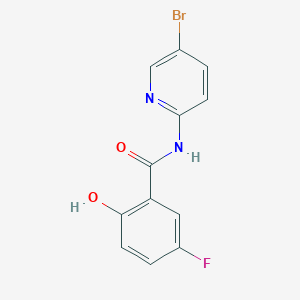
![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)


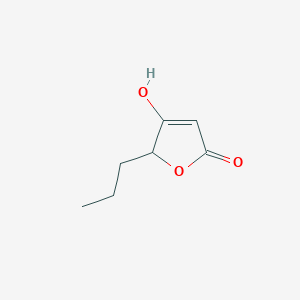
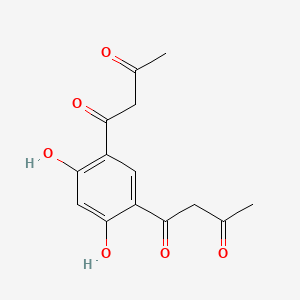


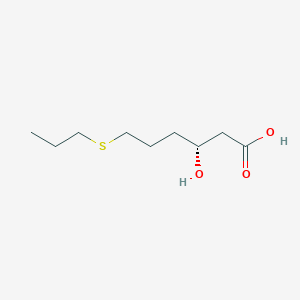
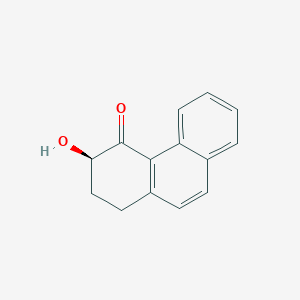
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
